2,3,6-Trimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid
Description
This compound belongs to the furopyrimidine carboxylate family, characterized by a fused furan-pyrimidine ring system. The structure includes a 4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine backbone substituted with three methyl groups (at positions 2, 3, and 6) and a carboxylic acid moiety at position 3. Its molecular formula is C₁₁H₁₂N₂O₅, with a molecular weight of 252.23 g/mol (inferred from analogous compounds in ).
The compound’s synthesis typically involves cyclization of substituted pyrimidine precursors followed by functionalization of the carboxylic acid group. For example, ethyl ester derivatives of similar furopyrimidines are synthesized via condensation reactions with amines or aryl groups, as seen in ethyl 3-amino-6-methyl-4-oxo-2-(phenylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate ().
Properties
IUPAC Name |
2,3,6-trimethyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-4-6(10(14)15)7-8(16-4)11-5(2)12(3)9(7)13/h1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSYYWNXPXBBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)N=C(N(C2=O)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,3,6-Trimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid (often abbreviated as TMPCA) is a member of the pyrimidine family that has garnered attention for its potential biological activities. This article explores the biological activity of TMPCA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula : C₉H₈N₂O₄
Molecular Weight : 208.18 g/mol
CAS Number : 872319-72-7
Structural Characteristics
TMPCA contains a furo-pyrimidine core structure that contributes to its diverse biological activities. The presence of multiple methyl groups and a carboxylic acid moiety enhances its solubility and reactivity.
Antimicrobial Activity
Recent studies have indicated that TMPCA exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. A study showed that TMPCA had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
TMPCA has also been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. In vitro studies revealed that TMPCA reduced cell viability in human cancer cell lines by up to 70% at concentrations of 50 µM after 48 hours of treatment .
The proposed mechanism for the biological activity of TMPCA involves the inhibition of key enzymes involved in cellular metabolism. Specifically, it has been shown to inhibit fatty acid synthase (FASN), which plays a crucial role in lipid metabolism and is often upregulated in cancer cells . This inhibition leads to decreased lipid synthesis and promotes apoptosis in cancer cells.
Case Studies
- Study on Antimicrobial Activity :
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxic effects of TMPCA on human cancer cell lines.
- Method : MTT assay was used to determine cell viability post-treatment with TMPCA.
- Results : A dose-dependent decrease in viability was noted, with IC50 values calculated for different cell lines.
- : TMPCA may serve as a lead compound for developing new anticancer therapies .
Data Summary
Scientific Research Applications
Antidiabetic Activity
Recent studies have explored the compound's potential as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), a target for antidiabetic drugs. Derivatives of pyrimidine compounds have shown promise in enhancing insulin sensitivity and regulating glucose metabolism. For instance, a series of derivatives were synthesized and evaluated for their binding affinity to PPARγ, demonstrating comparable efficacy to existing thiazolidinedione drugs .
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. The ability to inhibit bacterial growth makes this compound a candidate for developing new antibiotics. A study focused on synthesizing various furo-pyrimidine derivatives reported their effectiveness against several pathogenic bacteria, suggesting that modifications to the core structure could enhance bioactivity .
Polymer Chemistry
The compound's unique structure enables it to act as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. For example, the functionalization of polymers with furo-pyrimidine units has been investigated to improve their resistance to degradation under environmental stressors .
Photovoltaic Materials
Recent advancements in organic photovoltaic cells have highlighted the potential use of this compound in solar energy applications. Its ability to absorb light and facilitate charge transfer positions it as a candidate for organic semiconductor materials. Studies are ongoing to optimize its electronic properties for improved efficiency in solar cells .
Case Study 1: PPARγ Ligands
A study conducted on the synthesis of various furo-pyrimidine derivatives revealed that specific modifications could significantly enhance their affinity for PPARγ. The findings suggested that these compounds could serve as effective alternatives to traditional antidiabetic medications, paving the way for new therapeutic strategies .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of antimicrobial agents, derivatives of 2,3,6-trimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid were tested against Staphylococcus aureus and Escherichia coli. Results indicated a marked reduction in bacterial growth compared to control samples, emphasizing the compound's potential in developing new antimicrobial therapies .
Data Tables
| Application Area | Compound Derivative | Activity/Effectiveness |
|---|---|---|
| Medicinal Chemistry | PPARγ Ligand | Comparable efficacy to thiazolidinediones |
| Antimicrobial Research | Furo-Pyrimidine Derivative | Significant inhibition of bacterial growth |
| Material Science | Polymer Matrix | Enhanced thermal stability |
| Photovoltaic Materials | Organic Semiconductor | Improved charge transfer efficiency |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility : The target compound’s methyl groups at positions 2, 3, and 6 provide steric hindrance, which may slow metabolic degradation compared to less-substituted analogues ().
- Biological Activity : While direct data on the target compound are scarce, structurally related pyrido[2,3-d]pyrimidines show promise in targeting kinases and topoisomerases ().
Q & A
Q. What are the optimal synthetic routes for preparing 2,3,6-trimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid?
A methodological approach involves coupling carboxylic acid derivatives with amines or alcohols using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in polar aprotic solvents (e.g., DMF). For example, amidation reactions with HATU and DIEA (N-ethyl-N,N-diisopropylamine) at room temperature yield stable intermediates, as demonstrated in analogous pyrimidine-carboxylic acid syntheses . Purification via precipitation or column chromatography is recommended for isolating the final product.
Q. How can solubility challenges be addressed for this compound in aqueous biological assays?
Formulating salt derivatives (e.g., choline salts) significantly improves aqueous solubility and stability. This strategy has been validated for structurally related thieno[3,4-d]pyrimidine carboxylic acids, where salt formation enhanced bioavailability without altering pharmacological activity . Pre-formulation studies using pH-solubility profiling and co-solvent systems (e.g., DMSO/PBS mixtures) are advised for initial screening.
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : Assign peaks for methyl groups (δ ~2.2–2.7 ppm) and the dihydrofuropyrimidine backbone (δ ~8.2–10.6 ppm for aromatic protons) .
- LCMS/HPLC : Monitor molecular ion peaks ([M+H]+) and retention times (e.g., 1.26 minutes under acidic conditions) for purity assessment .
- X-ray crystallography : Resolve regioselectivity in the furopyrimidine ring system, as demonstrated for analogous dihydropyrimidine derivatives .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the furo[2,3-d]pyrimidine scaffold?
Regioselective modifications (e.g., methylation, halogenation) require careful control of reaction conditions. For instance, steric hindrance from the 2,3,6-trimethyl groups may direct electrophilic substitutions to the 4-oxo position. Computational modeling (DFT studies) can predict reactive sites, while experimental validation via in situ IR or NMR monitors intermediate formation .
Q. What strategies are effective for assessing the compound’s biological activity in vitro?
- Cytotoxicity assays : Use HCT116 or Ehrlich ascites carcinoma (EAC) cell lines, with IC50 determination via MTT or resazurin assays. Structural analogs like thiadiazolyl-pyrimidine hybrids have shown tumor growth inhibition, suggesting similar protocols .
- Target engagement studies : Employ fluorescence polarization or SPR to evaluate binding to enzymes (e.g., kinases, polymerases) with conserved pyrimidine-binding domains .
Q. How should contradictory data in synthesis yields or biological activity be analyzed?
- Synthesis discrepancies : Compare reaction scales, solvent purity, and reagent stoichiometry. For example, low yields (e.g., 23 mg from 100 mg starting material) may arise from competing side reactions, necessitating optimized coupling conditions or alternative activating reagents .
- Biological variability : Control for batch-to-batch purity differences using orthogonal analytical methods (e.g., LCMS + HPLC). Replicate studies with blinded samples reduce experimental bias .
Q. Can computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of homologous targets (e.g., human dihydrofolate reductase) can model binding affinities. Focus on the carboxylic acid moiety and methyl groups as key pharmacophores. MD simulations (>100 ns) assess stability of predicted binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
